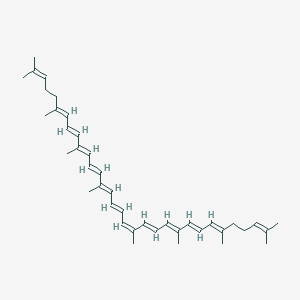

13-cis-Lycopene

Description

13-cis-Lycopene is a natural product found in Psidium guajava with data available.

Properties

CAS No. |

13018-46-7 |

|---|---|

Molecular Formula |

C40H56 |

Molecular Weight |

536.9 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21-,36-22+,37-27+,38-28+,39-29+,40-30+ |

InChI Key |

OAIJSZIZWZSQBC-FZXCKFLSSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\CCC=C(C)C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Synonyms |

13-CIS-LYCOPENE |

Origin of Product |

United States |

The Biological Significance of 13-cis-Lycopene: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively covers the biological activities of lycopene, predominantly as the all-trans isomer or as a mixture of cis- and trans-isomers. Research focusing specifically on the isolated biological effects of 13-cis-lycopene is limited. This guide synthesizes the available data on lycopene, with a focus on cis-isomers and specific findings related to 13-cis-lycopene where available.

Introduction to Lycopene and its Isomers

Lycopene is a naturally occurring carotenoid pigment responsible for the red color in many fruits and vegetables, most notably tomatoes. It is a potent antioxidant and has been extensively studied for its potential health benefits, including anti-cancer and anti-inflammatory properties. Lycopene exists in various isomeric forms, with the most abundant in nature being the all-trans isomer. However, in human tissues and plasma, cis-isomers, including 13-cis-lycopene, are found in significant proportions, suggesting either preferential absorption or in vivo isomerization. The bent structure of cis-isomers is thought to contribute to their increased bioavailability compared to the linear all-trans form.

Bioavailability and Metabolism

The bioavailability of lycopene is influenced by its isomeric form. Studies have consistently shown that cis-isomers of lycopene are more bioavailable than the all-trans isomer. This is attributed to their greater solubility in bile acid micelles and a lower tendency to aggregate.

A molecular docking study has provided a potential mechanism for the enhanced bioavailability of certain cis-isomers. The study revealed that 13-cis-lycopene (referred to as 13Z-Lycopene) exhibits a higher binding affinity to the Scavenger Receptor class B type I (SR-BI), a key transporter involved in lipid and carotenoid absorption, compared to all-trans-lycopene.[1]

| Parameter | All-trans-Lycopene | Cis-Lycopene Isomers | 13-cis-Lycopene | Reference |

| Bioavailability | Lower | Higher | Higher binding affinity to SR-BI receptor | [1] |

| Predominance in Diet | High | Low | - | |

| Predominance in Tissues | Low | High | Present in human tissues |

Table 1: Bioavailability characteristics of lycopene isomers.

Experimental Protocol: In Vitro Bio-accessibility of Lycopene Isomers

This protocol provides a general method for assessing the in vitro bio-accessibility of lycopene isomers, which can be adapted to compare 13-cis-lycopene with other isomers.

Objective: To determine the efficiency of micellarization of different lycopene isomers during simulated digestion.

Materials:

-

Purified lycopene isomers (all-trans, 13-cis, etc.)

-

Bile salts (e.g., sodium taurocholate, sodium glycocholate)

-

Phospholipids (e.g., phosphatidylcholine)

-

Lipase, pepsin, and pancreatin

-

Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)

-

HPLC system with a C30 column

Procedure:

-

Sample Preparation: Dissolve a known amount of each purified lycopene isomer in a suitable organic solvent (e.g., THF) and then incorporate it into a food matrix (e.g., oil).

-

Simulated Gastric Digestion: Incubate the sample in SGF containing pepsin at 37°C with gentle agitation to simulate stomach digestion.

-

Simulated Intestinal Digestion: Neutralize the gastric digestate and add SIF containing bile salts, phospholipids, and pancreatin. Incubate at 37°C with gentle agitation.

-

Micelle Isolation: Centrifuge the intestinal digestate to separate the micellar fraction (supernatant) from the undigested material.

-

Lycopene Extraction: Extract lycopene from the micellar fraction using an organic solvent mixture (e.g., hexane:ethanol:acetone).

-

HPLC Analysis: Analyze the extracted lycopene isomers using an HPLC system with a C30 column and a photodiode array detector.

-

Calculation: Calculate the bio-accessibility as the percentage of the initial amount of each lycopene isomer that is present in the micellar fraction.

Biological Activities of 13-cis-Lycopene

While specific quantitative data for isolated 13-cis-lycopene is scarce, research on lycopene isomer mixtures provides insights into its potential biological activities.

Antioxidant Activity

Lycopene is a powerful antioxidant, capable of quenching singlet oxygen and scavenging free radicals. The antioxidant capacity of lycopene isomers varies. One study ranked the antioxidant potential of major lycopene isomers as follows: 5-cis > all-trans > 9-cis > 13-cis. However, another computational study suggested that 5-cis and 13-cis isomers are the most kinetically favorable for radical scavenging via the Hydrogen Atom Transfer (HAT) mechanism.

| Lycopene Isomer | Antioxidant Capacity Ranking | Kinetic Favorability (HAT mechanism) |

| 5-cis-Lycopene | 1 | Most Favorable |

| all-trans-Lycopene | 2 | - |

| 9-cis-Lycopene | 3 | - |

| 13-cis-Lycopene | 4 | Favorable |

Table 2: Antioxidant properties of lycopene isomers.

Anti-Cancer Activity

| Cell Line | Cancer Type | Lycopene Concentration | Effect | Reference |

| HT-29 | Colon Cancer | 10 µM (IC50) | Inhibition of proliferation | [2] |

| CAL-27, SCC-9 | Oral Cancer | 0.5, 1, 2 µM | Inhibition of proliferation (dose and time-dependent) | [3] |

| MDA-MB-231 | Breast Cancer | 1.3 µM (IC50) | Inhibition of growth | [4] |

| H-Ras MCF10A | Breast Cancer | 13 µM (IC50) | Inhibition of growth | [4] |

Table 3: Anti-proliferative effects of lycopene (isomer mixtures) on various cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of 13-cis-lycopene on cancer cell viability.

Objective: To determine the concentration-dependent effect of 13-cis-lycopene on the proliferation of cancer cells.

Materials:

-

Human cancer cell line (e.g., PC-3, MCF-7, HT-29)

-

Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics

-

Purified 13-cis-lycopene

-

Vehicle control (e.g., THF, DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 13-cis-lycopene in cell culture medium. The final concentration of the vehicle should be kept constant across all treatments. Remove the old medium from the cells and add the medium containing different concentrations of 13-cis-lycopene or the vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of 13-cis-lycopene that inhibits cell growth by 50%).

Modulation of Signaling Pathways

Lycopene has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt and NF-κB pathways. The specific contribution of 13-cis-lycopene to these effects is an area for further research.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Lycopene has been shown to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation.[2][5] For example, in human colon cancer cells, lycopene treatment suppressed the activation of Akt.[2]

Caption: Lycopene's inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Lycopene has been demonstrated to inhibit NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB nuclear translocation and transcriptional activity.[6][7]

Caption: Lycopene's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While the current body of research strongly supports the health benefits of lycopene, particularly its cis-isomers, there is a clear need for further investigation into the specific biological activities of 13-cis-lycopene. Future studies should focus on using purified 13-cis-lycopene to obtain quantitative data on its anti-cancer efficacy, antioxidant capacity, and its specific effects on key signaling pathways. Elucidating the precise mechanisms of action of individual lycopene isomers will be crucial for developing targeted nutritional and therapeutic strategies for disease prevention and treatment.

Experimental Workflow Example

Caption: A typical experimental workflow for investigating 13-cis-lycopene.

References

- 1. Frontiers | Lycopene Is Enriched in Tomato Fruit by CRISPR/Cas9-Mediated Multiplex Genome Editing [frontiersin.org]

- 2. Lycopene inhibits growth of human colon cancer cells via suppression of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Anti-proliferative and apoptosis-inducing activity of lycopene against three subtypes of human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lycopene alleviates oxidative stress via the PI3K/Akt/Nrf2pathway in a cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 7. Lycopene acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of 13-cis-Lycopene in the Botanical Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a carotenoid pigment responsible for the red color in many fruits and vegetables, exists in various isomeric forms. While all-trans-lycopene is the most abundant isomer in raw produce, the significance of its cis-isomers, particularly 13-cis-lycopene, is increasingly recognized due to their enhanced bioavailability and potential health benefits. This technical guide provides a comprehensive overview of the natural sources, discovery, and analytical methodologies for 13-cis-lycopene in plants. It delves into the biosynthetic pathways leading to its formation and the factors influencing its prevalence. Detailed experimental protocols for extraction and quantification are provided, alongside quantitative data from various plant sources, to serve as a valuable resource for researchers in the fields of phytochemistry, nutrition, and drug development.

Natural Sources and Discovery of 13-cis-Lycopene

While all-trans-lycopene is the predominant isomer in most red-pigmented fruits and vegetables, certain plant varieties and processing conditions can lead to a significant accumulation of cis-isomers, including 13-cis-lycopene.

Tomatoes (Solanum lycopersicum ): Tomatoes and their processed products are the most significant dietary source of lycopene.[1][2][3] While red tomatoes are rich in all-trans-lycopene, the tangerine tomato variety is a notable natural source of cis-lycopene, particularly tetra-cis-lycopene (prolycopene).[4] The recessive mutation in the tangerine gene results in a deficiency of the enzyme carotenoid isomerase (CRTISO), leading to the accumulation of various cis-isomers.[4] Heat processing of tomatoes, such as in the preparation of sauces and pastes, also promotes the isomerization of all-trans-lycopene to its cis-forms, including 5-cis, 9-cis, and 13-cis-lycopene.[5][6][7]

Other Plant Sources: Although less concentrated than in tomatoes, lycopene and its isomers are present in other fruits and vegetables with pink or red flesh. These include watermelon, pink grapefruit, guava, and papaya.[2] The isomeric profile in these sources is predominantly all-trans in their raw state, but processing can increase the proportion of cis-isomers.

The discovery of significant levels of cis-lycopene isomers in human serum and tissues, despite the dietary prevalence of the all-trans form, spurred research into their formation and absorption.[4][5] This led to the understanding that cis-isomers, including 13-cis-lycopene, are more bioavailable than the all-trans isomer.[4][5][8] Their bent molecular structure prevents aggregation and enhances solubility in mixed micelles in the gut, facilitating absorption.[4][5]

Quantitative Data of Lycopene Isomers in Plant Sources

The following table summarizes the quantitative data for lycopene and its isomers found in various plant sources.

| Plant Source | Cultivar/Processing | Total Lycopene (mg/100g FW) | 13-cis-Lycopene (% of Total Lycopene) | Other Cis-Isomers (% of Total Lycopene) | Reference |

| Red Tomato | Fresh | 3.0 | < 5% | ~10% (total cis) | [2][4] |

| Tangerine Tomato | Fresh | Not specified | Present | 94% (total cis, mainly tetra-cis) | [4] |

| Tomato Sauce | All-trans-rich | Not specified | Present | < 10% | [5] |

| Tomato Sauce | Cis-isomer-rich (heat-processed) | Not specified | Present | > 50% | [5] |

| Sun-dried Tomatoes | Not specified | 45.9 | Not specified | Not specified | [2] |

| Tomato Purée | Not specified | 21.8 | Not specified | Not specified | [2] |

| Guava | Not specified | 5.2 | Not specified | Not specified | [2] |

| Watermelon | Not specified | 4.5 | Not specified | Not specified | [2] |

| Pink Grapefruit | Not specified | 1.1 | Not specified | Not specified | [2] |

| Papaya | Not specified | 1.8 | Not specified | Not specified | [2] |

Lycopene Biosynthesis and Isomerization in Plants

The biosynthesis of all-trans-lycopene in plants is a well-characterized pathway. The formation of cis-isomers can occur both enzymatically and non-enzymatically.

Lycopene Biosynthesis Pathway

The synthesis of lycopene from geranylgeranyl pyrophosphate (GGPP) involves a series of desaturation and isomerization steps. In plants, this process follows a poly-cis pathway.

Caption: Simplified lycopene biosynthesis pathway in plants.

The key enzymes in this pathway are:

-

PSY (Phytoene Synthase): Catalyzes the condensation of two GGPP molecules to form 15-cis-phytoene.[9]

-

PDS (Phytoene Desaturase): Introduces two double bonds to form 9,9'-di-cis-ζ-carotene.[9][10]

-

ZDS (ζ-Carotene Desaturase): Catalyzes two further desaturation steps.[9][10]

-

CRTISO (Carotenoid Isomerase): Responsible for the isomerization of poly-cis-carotenoids to the all-trans form.[4][11][12] A deficiency in this enzyme, as seen in tangerine tomatoes, leads to the accumulation of cis-isomers.[4]

Isomerization of Lycopene

The conversion of all-trans-lycopene to its cis-isomers, including 13-cis-lycopene, can be induced by several factors.

Caption: Factors inducing the isomerization of all-trans-lycopene.

-

Heat: Thermal processing is a major factor in the isomerization of lycopene.[5][6][13][14]

-

Light: Exposure to light can also promote the conversion of the all-trans isomer to various cis-isomers.[1]

-

Chemical Reactions: Acidic conditions can also contribute to isomerization.[1]

Experimental Protocols

Accurate quantification of 13-cis-lycopene requires robust extraction and analytical methods.

Extraction of Lycopene from Plant Material

The following is a generalized protocol for the extraction of lycopene. Modifications may be necessary depending on the specific plant matrix.

Caption: General workflow for lycopene extraction from plant samples.

Detailed Protocol:

-

Sample Preparation: Homogenize a known weight of the plant material.

-

Extraction: Extract the homogenate with a suitable organic solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v). The use of solvents like acetone and methyl tert-butyl ether (MTBE) has also been reported.[4]

-

Phase Separation: Add water to the extract to facilitate phase separation.

-

Collection of Organic Layer: Collect the upper organic layer containing the carotenoids.

-

Washing: Wash the organic layer with water to remove any residual polar compounds.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., a mixture of MTBE and methanol).[15]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the separation and quantification of lycopene isomers.

Instrumentation and Conditions:

-

Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.[16][17]

-

Mobile Phase: A gradient elution using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is typically employed.[16] An isocratic system with acetonitrile, methanol, and tetrahydrofuran has also been described.[18]

-

Detector: A photodiode array (PDA) or UV-Vis detector set at approximately 472 nm is used for detection.[16][19]

-

Quantification: Quantification is performed by comparing the peak areas of the sample with those of a standard curve prepared from a pure 13-cis-lycopene standard. If a standard is unavailable, the concentration can be estimated using the extinction coefficient of all-trans-lycopene, though this is less accurate.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and high-throughput alternative for the quantification of lycopene.

Methodology:

-

Stationary Phase: HPTLC plates coated with silica gel 60 F254 are commonly used.[6]

-

Mobile Phase: A solvent system such as petroleum ether:toluene:water (5:5:0.5) can be used for development.[6]

-

Detection: The separated bands are visualized under UV light, and densitometric scanning is performed for quantification.

-

Quantification: The amount of lycopene is determined by comparing the peak area of the sample with that of a standard.

Conclusion

The study of 13-cis-lycopene and other cis-isomers in plants is a burgeoning field with significant implications for human health. Their enhanced bioavailability makes them attractive targets for biofortification programs and for the development of functional foods and nutraceuticals. The methodologies outlined in this guide provide a robust framework for the accurate extraction, identification, and quantification of 13-cis-lycopene, facilitating further research into its physiological roles and potential therapeutic applications. The continued exploration of natural sources rich in cis-lycopene and the optimization of processing techniques to enhance their formation will be crucial in harnessing the full health potential of this valuable carotenoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Lycopene: Health Benefits and Top Food Sources [healthline.com]

- 3. Lycopene as a Natural Antioxidant Used to Prevent Human Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lycopene from heat-induced cis-isomer-rich tomato sauce is more bioavailable than from all-trans-rich tomato sauce in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. ffhdj.com [ffhdj.com]

- 10. aocs.org [aocs.org]

- 11. Dissection of Tomato Lycopene Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Lycopene degradation and isomerization kinetics during thermal processing of an olive oil/tomato emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical Structure and Physical Properties of 13-cis-Lycopene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a naturally occurring carotenoid, is a tetraterpene hydrocarbon that has garnered significant attention for its potent antioxidant properties and potential role in mitigating chronic diseases.[1] While all-trans-lycopene is the most stable and predominant isomer found in nature, research has increasingly focused on its various cis-isomers due to their distinct biological activities and bioavailability.[2][3] This technical guide provides a comprehensive overview of the chemical structure and physical properties of a specific geometric isomer, 13-cis-lycopene. This isomer is of particular interest as it is one of the major forms of lycopene found in human tissues.[1]

The presence of a cis-double bond at the 13th carbon position introduces a bend in the otherwise linear molecular structure of lycopene, which in turn influences its physicochemical characteristics and biological functions.[1] This guide will delve into the structural details, physical and spectral properties, experimental protocols for isolation and analysis, and its involvement in key biological signaling pathways.

Chemical Structure

13-cis-Lycopene is an acyclic carotenoid with the same molecular formula as all-trans-lycopene but differs in the spatial arrangement of its atoms around the C13-C14 double bond.

Table 1: Chemical Identification of 13-cis-Lycopene

| Identifier | Value |

| IUPAC Name | (6E,8E,10E,12E,14Z,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

| Molecular Formula | C40H56[4] |

| Molecular Weight | 536.87 g/mol [2] |

| CAS Number | 13018-46-7[4] |

The key structural feature of 13-cis-lycopene is the presence of a (Z)- or cis-configuration at the double bond between the 13th and 14th carbon atoms. This introduces a kink in the long polyene chain, distinguishing it from the linear all-trans isomer.

Physical Properties

The physical properties of 13-cis-lycopene are influenced by its bent structure, which affects its crystallinity and intermolecular interactions.

Table 2: Physical Properties of Lycopene Isomers

| Property | 13-cis-Lycopene | All-trans-Lycopene |

| Melting Point | Lower than all-trans isomer[5] | 172-177 °C[2][6] |

| Boiling Point | Not specifically determined | ~660.9 °C (at 760 mmHg, estimated)[2] |

| Solubility in Water | Insoluble[2][7] | Insoluble[2][7] |

| Solubility in Organic Solvents | More soluble than all-trans isomer in organic solvents, oils, and supercritical CO2.[8] Soluble in chloroform and benzene; sparingly soluble in ether and hexane; very slightly soluble in ethyl acetate; insoluble in methanol and ethanol.[2][7] | Soluble in carbon disulfide, chloroform, and THF; sparingly soluble in ether and hexane; insoluble in methanol and ethanol.[2] |

| Appearance | Red crystalline powder | Deep red needles or crystalline powder[9] |

The increased solubility of cis-isomers like 13-cis-lycopene in organic solvents and lipid micelles is thought to contribute to their enhanced bioavailability compared to the all-trans form.[8]

Spectroscopic Properties

The extended conjugated polyene system in 13-cis-lycopene gives rise to its characteristic spectroscopic properties, which are crucial for its identification and quantification.

UV-Visible Spectroscopy

The UV-Vis spectrum of 13-cis-lycopene exhibits characteristic absorption maxima. A distinctive feature of cis-isomers is the appearance of a "cis-peak" in the near-UV region.

Table 3: UV-Visible Absorption Maxima of 13-cis-Lycopene

| Solvent | λmax (nm) |

| Hexane | 442, 467, 499 |

| Petroleum Ether | 444, 470, 502, and a "cis-peak" around 360 |

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of lycopene isomers. While detailed assignments for 13-cis-lycopene are not broadly published, general spectra for lycopene have been reported.[14][15] The chemical shifts of the protons and carbons in the vicinity of the C13=C14 double bond would be expected to differ significantly between the all-trans and 13-cis isomers due to the change in stereochemistry.

Experimental Protocols

Isolation and Purification of 13-cis-Lycopene from Tomato Paste

This protocol describes a general procedure for the extraction of total lycopene from tomato paste, followed by chromatographic separation to isolate the 13-cis isomer.

5.1.1 Extraction of Total Lycopene

-

Sample Preparation: A known quantity of tomato paste is dehydrated by mixing with methanol. The mixture is shaken vigorously to prevent clumping.[5]

-

Solvent Extraction: The dehydrated tomato paste is then subjected to solvent extraction. A common solvent system is a mixture of petroleum ether and acetone (1:1, v/v).[16] The mixture is thoroughly agitated and then centrifuged to separate the solvent extract from the solid residue. This step is repeated to ensure maximum extraction of carotenoids.[16]

-

Phase Separation: The combined solvent extracts are washed with water to remove water-soluble impurities. The organic phase, containing the lycopene, is collected.[17]

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator.[16]

5.1.2 Chromatographic Separation of Isomers

-

Column Chromatography: The concentrated extract can be first purified by column chromatography using alumina or silica gel as the stationary phase.[5][17] Elution with a non-polar solvent like hexane will first remove less polar carotenoids like β-carotene. A slightly more polar solvent system can then be used to elute the lycopene isomers.

-

High-Performance Liquid Chromatography (HPLC): For the separation of lycopene isomers, reversed-phase HPLC with a C30 column is highly effective.[9]

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is often used.[9]

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption maxima of lycopene (around 470 nm).[9]

-

Identification: The 13-cis-lycopene isomer is identified based on its retention time and its characteristic UV-Vis spectrum, including the "cis-peak."[9]

-

Biological Activity and Signaling Pathways

Lycopene isomers, including 13-cis-lycopene, are known for their antioxidant activity and their ability to modulate various cellular signaling pathways implicated in health and disease.

Carotenoid Biosynthesis Pathway

13-cis-lycopene is an intermediate in the complex carotenoid biosynthesis pathway in plants. The pathway begins with the synthesis of phytoene, which then undergoes a series of desaturation and isomerization reactions to form various carotenoids, including all-trans-lycopene and its cis-isomers.

Inhibition of IGF-1 Signaling Pathway

The insulin-like growth factor 1 (IGF-1) signaling pathway plays a crucial role in cell growth and proliferation, and its dysregulation is implicated in cancer. Lycopene has been shown to interfere with this pathway.[7] It can reduce the growth stimulation of cancer cells by IGF-1.[7] This inhibitory effect is associated with a reduction in the tyrosine phosphorylation of the insulin receptor substrate 1 (IRS-1) and a decrease in the binding capacity of the AP-1 transcription complex.[3][7]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is critical in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Lycopene has been demonstrated to inhibit this pathway.[18] In the absence of Wnt signaling, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β) and subsequently degraded.[18] Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression.[18] Lycopene can suppress the nuclear translocation of β-catenin, thereby inhibiting the expression of its target genes like c-myc and cyclin D1, which are involved in cell proliferation.[1]

References

- 1. Lycopene induces apoptosis by inhibiting nuclear translocation of β-catenin in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lycopene CAS#: 502-65-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 13-CIS-LYCOPENE | 13018-46-7 [chemicalbook.com]

- 5. brieflands.com [brieflands.com]

- 6. Lycopene - Wikipedia [en.wikipedia.org]

- 7. Lycopene interferes with cell cycle progression and insulin-like growth factor I signaling in mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lycopene [drugfuture.com]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijcrt.org [ijcrt.org]

- 16. Effect of Lycopene on Oral Squamous Cell Carcinoma Cell Growth by Inhibiting IGF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multiple Molecular and Cellular Mechanisms of Action of Lycopene in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lycopene synergistically enhances quinacrine action to inhibit Wnt-TCF signaling in breast cancer cells through APC - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to the Bioavailability Differences Between 13-cis-Lycopene and all-trans-Lycopene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential health benefits, particularly in the prevention of chronic diseases. Predominantly found in tomatoes and tomato-based products, lycopene exists in various isomeric forms, with the all-trans isomer being the most abundant in nature. However, emerging research indicates that the geometric configuration of lycopene plays a crucial role in its bioavailability and subsequent physiological activity. This technical guide provides an in-depth analysis of the bioavailability differences between 13-cis-lycopene and its all-trans counterpart, offering a comprehensive resource for researchers, scientists, and drug development professionals. By synthesizing data from key studies, detailing experimental methodologies, and visualizing relevant biological and experimental pathways, this document aims to elucidate the superior absorption of cis-isomers of lycopene and the implications for future research and therapeutic applications.

Introduction

While dietary sources are rich in all-trans-lycopene, human plasma and tissues surprisingly contain a higher proportion of cis-isomers, including 13-cis-lycopene.[1][2] This observation has led to the hypothesis that cis-isomers are either more readily absorbed or that in vivo isomerization from the all-trans form occurs.[3] Understanding the nuances of lycopene isomer bioavailability is paramount for optimizing its health benefits, whether through dietary recommendations, functional food development, or as a therapeutic agent. This guide will explore the factors influencing this differential absorption and the experimental evidence that substantiates the enhanced bioavailability of 13-cis-lycopene.

Quantitative Bioavailability Data: A Comparative Analysis

Numerous studies have quantitatively assessed the bioavailability of lycopene isomers. The data consistently demonstrates a significant advantage for the cis-isomers in terms of absorption.

| Study Type | Lycopene Source | Key Findings | Reference |

| Human Clinical Trial (Randomized, Cross-over) | Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene) | 8.5-fold increase in lycopene bioavailability from tangerine tomato juice. Fractional absorption was 47.70% from tangerine and 4.98% from red tomato juice. | [4][5][6] |

| Human Clinical Trial (Randomized, Cross-over) | cis-isomer-rich tomato sauce (45% cis-isomers) vs. all-trans-rich tomato sauce (5% cis-isomers) | Significantly higher total, total cis-, and all-trans-lycopene responses (Area Under the Curve) from the cis-isomer-rich sauce. | [3][7] |

| In Vivo Animal Study (Lymph-cannulated ferrets) | Oral dose of Lycored™ (91% all-trans lycopene) | Mesenteric lymph secretions contained 77.4% cis-lycopene, while the initial dose contained only 6.2-17.5% cis-lycopene, indicating preferential absorption and/or isomerization. | [8] |

| In Vitro Study | Crystalline lycopene (54.4% cis-lycopene) in bile acid micelles | The micelle preparation contained 75.9% cis-lycopene, suggesting greater solubility of cis-isomers in micelles. | [8] |

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the methodologies employed in pivotal studies that have shaped our understanding of lycopene isomer bioavailability.

Human Clinical Trial: Tangerine vs. Red Tomato Juice

-

Study Design: A randomized, cross-over clinical trial.[5]

-

Participants: Healthy adult subjects (n=11, 6 males and 5 females).[5]

-

Intervention: Participants consumed two standardized meals, each delivering 10 mg of lycopene. One meal contained lycopene from tangerine tomato juice (94% cis-isomers), and the other from red tomato juice (10% cis-isomers).[5]

-

Sample Collection: Blood samples were collected over a 12-hour period following consumption of the test meal.[5]

-

Analytical Method: Triglyceride-rich lipoprotein (TRL) fractions were isolated from the plasma. Lycopene isomers in the TRLs were analyzed and quantified using High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry/Mass Spectrometry (HPLC-DAD-MS/MS).[5]

Human Clinical Trial: cis-isomer-rich vs. all-trans-rich Tomato Sauce

-

Study Design: A randomized cross-over trial with a 2-week washout period between interventions.[7]

-

Participants: Healthy adult subjects (n=12).[7]

-

Intervention: Participants consumed a standardized meal containing 150g of either a cis-isomer-rich tomato sauce (26.4 mg total lycopene/100g, 45% cis-isomers) or an all-trans-rich tomato sauce (32.5 mg total lycopene/100g, 5% cis-isomers) after an overnight fast.[7]

-

Sample Collection: Plasma TRL fractions were obtained over 9.5 hours following the meal.[7]

-

Analytical Method: Lycopene absorption was measured by analyzing the baseline-corrected area under the concentration vs. time curves (AUC) using HPLC with electrochemical detection.[7]

In Vivo Animal Study: Lymph-Cannulated Ferrets

-

Animal Model: Male ferrets with mesenteric lymph duct cannulation were utilized as they absorb carotenoids intact.[8]

-

Intervention: Ferrets were orally dosed with 40 mg of lycopene per kg of body weight from Lycored™, a tomato extract containing 91% all-trans lycopene, in soybean oil.[8]

-

Sample Collection: Lymph secretions were collected for 2 hours. Residual stomach and small intestinal contents, mucosa lining, and serum were also collected for analysis.[8]

-

Analytical Method: Lycopene isomers in the collected samples were analyzed by HPLC.[8]

Signaling and Metabolic Pathways

The differential bioavailability of lycopene isomers is rooted in their distinct physicochemical properties and interactions with biological systems during digestion and absorption.

Caption: Lycopene Absorption and Isomerization Pathway.

The diagram above illustrates the key steps in lycopene absorption. After release from the food matrix, lycopene is incorporated into micelles. Studies suggest that cis-isomers are more readily incorporated into these micelles due to their bent shape, which disrupts aggregation and increases solubility.[2] A significant finding is that isomerization of all-trans-lycopene to cis-isomers occurs within the intestinal cells (enterocytes).[9][10] Once inside the enterocyte, lycopene isomers are packaged into chylomicrons and secreted into the lymphatic system. The enzyme β-carotene oxygenase 2 (BCO2) is involved in the eccentric cleavage of lycopene, with some evidence suggesting it may preferentially cleave cis-isomers.[11][12]

Experimental Workflow Visualization

A typical clinical trial to assess the bioavailability of lycopene isomers follows a structured workflow.

Caption: Human Lycopene Bioavailability Study Workflow.

This workflow outlines the key stages of a robust clinical trial designed to compare the bioavailability of different lycopene isomers. It emphasizes the importance of a controlled study design, including a washout period to eliminate confounding dietary lycopene, randomization to prevent bias, and a crossover design where each participant acts as their own control. The analytical phase involves sophisticated techniques to isolate and precisely quantify the absorbed lycopene isomers.

Conclusion and Future Directions

-

Food and Supplement Formulation: Thermal processing of tomato products, which promotes the isomerization of all-trans to cis-lycopene, can enhance the bioavailability of lycopene.[3][13] Formulations of lycopene supplements should consider incorporating a higher ratio of cis-isomers to improve efficacy.

-

Therapeutic Applications: The superior bioavailability of cis-lycopene suggests that it may be a more effective form for therapeutic interventions targeting conditions where lycopene has shown promise, such as certain cancers and cardiovascular diseases.[14]

-

Future Research: Further investigation is warranted to fully elucidate the specific biological activities of individual cis-isomers, including 13-cis-lycopene. Research into the precise mechanisms and enzymatic control of in vivo isomerization will provide a more complete picture of lycopene metabolism and its regulation. Additionally, exploring the impact of the food matrix on the absorption of different isomers remains an important area of study.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lycopene from heat-induced cis-isomer-rich tomato sauce is more bioavailable than from all-trans-rich tomato sauce in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cambridge.org [cambridge.org]

- 8. Cis-lycopene is more bioavailable than trans-lycopene in vitro and in vivo in lymph-cannulated ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lycopene isomerisation takes place within enterocytes during absorption in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lycopene isomerisation takes place within enterocytes during absorption in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. Lycopene metabolism and its biological significance1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activity of lycopene metabolites: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Update on the Health Effects of Tomato Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study On Cis Lycopene [greenspringnatural.com]

- 15. What factors affect the bioavailability of natural lycopene? - Blog [sld-carotene.com]

The Pivotal Role of 13-cis-Lycopene in the Intricacies of Fruit Ripening

An In-depth Technical Guide for Researchers and Scientific Professionals

The transformation of fruit from a mature to a ripened state is a complex and highly regulated process involving a symphony of biochemical and physiological changes. Central to this metamorphosis is the accumulation of carotenoids, which not only impart the vibrant colors characteristic of ripe fruit but also serve as precursors to a variety of signaling molecules. Among these, 13-cis-lycopene, a geometric isomer of the more abundant all-trans-lycopene, is emerging as a key player in the regulation of fruit ripening. This technical guide provides a comprehensive overview of the current understanding of 13-cis-lycopene's role, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Dynamics of 13-cis-Lycopene During Fruit Ripening

The concentration of lycopene and its various isomers undergoes significant changes throughout the ripening process. While all-trans-lycopene is the predominant form, the relative abundance of cis-isomers, including 13-cis-lycopene, is of particular interest due to their potential for increased bioavailability and distinct biological activities. In tomatoes (Solanum lycopersicum), a model organism for studying climacteric fruit ripening, the accumulation of lycopene is a hallmark of the transition from the mature green to the red ripe stage. This increase is not monolithic, with the profile of lycopene isomers shifting as ripening progresses.

While extensive data exists for total lycopene content, specific quantification of 13-cis-lycopene across ripening stages is less common but crucial for understanding its potential regulatory functions. The following table summarizes representative data on total lycopene concentrations during tomato ripening, which provides a context for the dynamics of its isomers. It is important to note that the proportion of cis-isomers, including 13-cis-lycopene, can increase with thermal processing and even during post-harvest storage.[1][2]

| Ripening Stage | Typical Total Lycopene Content (µg/g Fresh Weight) | Reference(s) |

| Mature Green | 0.42 - 0.8 | [3] |

| Breaker | 1.0 - 5.0 | [4] |

| Turning | 6.57 (in some varieties) - 30.0 | [5] |

| Pink | 31.8 - 57.7 | [6] |

| Light Red | ~85.41 (in some varieties) | [5] |

| Red Ripe | 46.2 - 348.8 | [6] |

| Overripe | Can show a decrease from the red ripe stage | [7] |

Note: These values are indicative and can vary significantly based on fruit variety, cultivation conditions, and analytical methods.

High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying lycopene isomers. Chromatograms of tomato extracts clearly show distinct peaks for various isomers, including 13-cis-lycopene, allowing for their individual quantification.[8][9]

The Biosynthetic Pathway and Formation of 13-cis-Lycopene

In plants, the biosynthesis of all-trans-lycopene proceeds through a poly-cis pathway.[10] The formation of various cis-isomers of lycopene, including 13-cis-lycopene, can occur through isomerization from the all-trans form, a process that can be influenced by light, heat, and enzymatic activity. Theoretical studies suggest that the energy barrier for the rotation of the all-trans isomer to the 13-cis form is the lowest among the mono-cis isomers, potentially contributing to its presence in fruit tissues.[11] The enzyme carotenoid isomerase (CRTISO) plays a crucial role in the conversion of poly-cis-carotenoids to all-trans-lycopene.[12][13] Perturbations in the activity of this enzyme can lead to an accumulation of cis-isomers.

Figure 1. Simplified pathway of lycopene biosynthesis and isomerization.

The Signaling Role of 13-cis-Lycopene and its Derivatives

While all-trans-lycopene is primarily known for its antioxidant properties, emerging evidence suggests that cis-isomers and their cleavage products, known as apocarotenoids, may function as signaling molecules that regulate various aspects of plant development, including fruit ripening.[14]

Carotenoid cleavage dioxygenases (CCDs) are a class of enzymes that can cleave carotenoids at specific double bonds to produce a variety of apocarotenoids. These smaller, often volatile, molecules can act as hormones, pigments, and signaling molecules. It is hypothesized that 13-cis-lycopene can serve as a substrate for CCDs, leading to the production of specific apocarotenoids that influence the ripening process.

One such putative cleavage product is apo-13-lycopenone. Studies on the synthetic counterpart of this molecule have demonstrated its potential to act as a retinoic acid receptor (RAR) antagonist in animal systems.[1][15] While plants do not have RARs, this finding highlights the potential for apolycopenoids to interact with nuclear receptors or other signaling components in plant cells to modulate gene expression.

The ripening of climacteric fruits is tightly regulated by the plant hormone ethylene. It is plausible that 13-cis-lycopene-derived apocarotenoids could interact with the ethylene signaling pathway or other hormonal pathways, such as those involving auxin and jasmonic acid, to fine-tune the expression of ripening-associated genes.[4][16][17] These genes include those responsible for ethylene biosynthesis, cell wall degradation, and the synthesis of other pigments and flavor compounds.

Figure 2. Hypothesized signaling cascade involving 13-cis-lycopene.

Experimental Protocols for Investigating the Role of 13-cis-Lycopene

To elucidate the precise functions of 13-cis-lycopene in fruit ripening, a combination of analytical and functional genomics approaches is required.

Quantification of 13-cis-Lycopene by HPLC

Objective: To accurately measure the concentration of 13-cis-lycopene in fruit tissue at different ripening stages.

Methodology:

-

Sample Preparation:

-

Harvest fruits at distinct ripening stages (e.g., mature green, breaker, turning, pink, light red, red).

-

Homogenize a known weight of the fruit pericarp tissue under subdued light to prevent photo-isomerization.

-

Freeze-dry the homogenate for stable storage and subsequent extraction.

-

-

Extraction:

-

Extract a known amount of the lyophilized tissue with a solvent mixture, typically containing hexane, acetone, and ethanol in a 2:1:1 ratio, on ice.[18]

-

Repeat the extraction until the tissue is colorless.

-

Pool the extracts and wash with water to remove hydrophilic compounds.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Redissolve the dried extract in a suitable solvent for injection (e.g., a mixture of methyl tert-butyl ether and methanol).[19]

-

Inject the sample into an HPLC system equipped with a C30 reverse-phase column, which is optimal for separating carotenoid isomers.

-

Use a gradient elution program with a mobile phase consisting of solvents like methanol, methyl tert-butyl ether, and water.[20]

-

Detect and identify 13-cis-lycopene using a photodiode array (PDA) detector based on its characteristic absorption spectrum and retention time compared to a pure standard.

-

Confirm the identity using mass spectrometry (MS) detection.[9]

-

Quantify the concentration using a calibration curve generated from a 13-cis-lycopene standard.

-

Figure 3. Experimental workflow for 13-cis-lycopene quantification.

Bioassays to Determine the Biological Activity of 13-cis-Lycopene

Objective: To assess the direct effect of 13-cis-lycopene on ripening-related processes in fruit tissue.

Methodology:

-

Preparation of Fruit Discs:

-

Use fruits at the mature green or breaker stage, as they are responsive to ripening stimuli.

-

Surface sterilize the fruits to prevent microbial contamination.

-

Excise pericarp discs of a uniform size under sterile conditions.

-

-

Treatment Application:

-

Prepare solutions of purified 13-cis-lycopene at various concentrations in a suitable solvent (e.g., ethanol or DMSO), with a solvent-only control.

-

Apply the solutions to the fruit discs, ensuring even distribution.

-

Incubate the treated discs in a controlled environment (temperature, humidity, and light).

-

-

Analysis of Ripening Parameters:

-

Ethylene Production: At specific time points, enclose the discs in airtight containers and measure ethylene production in the headspace using gas chromatography.

-

Color Change: Monitor the change in color of the discs using a chromameter.

-

Gene Expression Analysis: Extract RNA from the discs at different time points and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key ripening-related genes (e.g., ACS, ACO, PSY, PDS, and cell wall modifying enzymes).

-

Metabolite Analysis: Analyze changes in other carotenoids and relevant metabolites using HPLC or other appropriate techniques.

-

Future Directions and Conclusion

The study of 13-cis-lycopene and its role in fruit ripening is a burgeoning field with significant potential to deepen our understanding of the complex regulatory networks that govern this vital developmental process. While the presence of this isomer is established, its precise functions as a signaling molecule are yet to be fully elucidated. Future research should focus on:

-

Comprehensive Isomer Profiling: Generating detailed quantitative data on the dynamics of all lycopene isomers in a wider range of fruits during ripening.

-

Identification of Cleavage Products: Identifying the specific apocarotenoids derived from the cleavage of 13-cis-lycopene in vivo.

-

Receptor Identification: Uncovering the cellular receptors or binding partners for 13-cis-lycopene-derived signaling molecules.

-

Genetic Manipulation: Utilizing gene editing technologies like CRISPR/Cas9 to modulate the expression of genes involved in lycopene isomerization and cleavage to observe the effects on fruit ripening.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. chemtech.ktu.lt [chemtech.ktu.lt]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Coordinated transcriptional regulation of the carotenoid biosynthesis contributes to fruit lycopene content in high-lycopene tomato genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in color-related compounds in tomato fruit exocarp and mesocarp during ripening using HPLC-APcI+-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Dissection of Tomato Lycopene Biosynthesis through Virus-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fruit ripening: dynamics and integrated analysis of carotenoids and anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 14. Synthesis and Function of Apocarotenoid Signals in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ethylene independent induction of lycopene biosynthesis in tomato fruits by jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Light, Ethylene and Auxin Signaling Interaction Regulates Carotenoid Biosynthesis During Tomato Fruit Ripening [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bio-Availability, Anticancer Potential, and Chemical Data of Lycopene: An Overview and Technological Prospecting - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 13-cis-Lycopene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a lipophilic carotenoid, has garnered significant scientific interest for its potential health-promoting properties, primarily attributed to its potent antioxidant and anti-inflammatory activities. While the all-trans isomer is the most abundant form in nature, emerging research indicates that cis-isomers, including 13-cis-lycopene, may possess enhanced bioavailability and distinct biological activities. This technical guide provides an in-depth exploration of the potential health benefits associated with 13-cis-lycopene intake, with a focus on its mechanisms of action, relevant signaling pathways, and supporting quantitative data. Detailed experimental methodologies are provided for key analytical techniques, and critical signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential in drug development.

Introduction: The Significance of Lycopene Isomers

Lycopene is a tetraterpene hydrocarbon responsible for the red color of tomatoes, watermelon, and other fruits. Its structure, characterized by a long chain of conjugated double bonds, is the basis for its antioxidant capacity. In dietary sources, lycopene predominantly exists in the all-trans configuration. However, within the human body, a significant proportion is converted to or preferentially absorbed as various cis-isomers, including 5-cis, 9-cis, and 13-cis-lycopene.[1][2] Studies suggest that these cis-isomers may be more readily absorbed and incorporated into tissues compared to the all-trans form, potentially leading to greater biological efficacy.[3][4] This guide will focus on the available scientific evidence pertaining to the health benefits of lycopene, with a specific emphasis on data related to the 13-cis isomer where available.

Bioavailability and Tissue Distribution

The bioavailability of lycopene is influenced by several factors, including the food matrix, processing methods, and the presence of dietary fats. Notably, the isomeric form plays a crucial role. Research indicates that cis-isomers of lycopene are more bioavailable than the all-trans isomer.[3][5] This is attributed to their lower tendency to aggregate, greater solubility in bile acid micelles, and potentially preferential incorporation into chylomicrons.[3][4]

While it is challenging to isolate the specific bioavailability of 13-cis-lycopene from studies involving a mixture of isomers, human and animal studies have consistently shown an enrichment of cis-isomers in blood and tissues post-consumption of lycopene-rich foods.[1]

Table 1: Bioavailability and Distribution of Lycopene Isomers

| Parameter | Finding | Species/Model | Reference |

| Bioavailability | cis-isomers are substantially more bioavailable than all-trans lycopene. | Ferrets | [3] |

| Mesenteric lymph secretions contained 77.4% cis-lycopene after a dose of primarily all-trans lycopene. | Ferrets | [5] | |

| Marked 8.5-fold increase in lycopene bioavailability from tangerine tomatoes (94% cis) compared to red tomato juice (10% cis). | Humans | [6] | |

| Tissue Distribution | In addition to all-trans lycopene, 9-cis, 13-cis, and 15-cis isomers were present, accounting for over 50% of total lycopene. | Human serum and tissues | [1] |

| Lycopene was the predominant carotenoid in the testes. | Humans | [1] | |

| Small HDL particles were directly associated with 13-cis-lycopene. | Humans (Type 2 Diabetes subjects) | [7] |

Potential Health Benefits and Mechanisms of Action

The health benefits of lycopene are multifaceted, spanning antioxidant, anti-inflammatory, and anti-cancer activities. These effects are mediated through the modulation of various cellular signaling pathways.

Antioxidant Activity

Lycopene is a highly efficient quencher of singlet oxygen and other reactive oxygen species (ROS). This antioxidant capacity is central to its protective effects against cellular damage. While all isomers exhibit antioxidant properties, some studies suggest that certain cis-isomers may have superior activity. A theoretical study using Density Functional Theory (DFT) ranked the antioxidant potential of lycopene isomers, suggesting a potential order of efficacy.[8]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many chronic diseases. Lycopene has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

Lycopene has been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[9] This inhibition occurs through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[10][11]

Figure 1. Lycopene's inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity

A significant body of research points to the anti-cancer potential of lycopene, particularly in prostate cancer.[12] The mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of growth factor signaling.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Lycopene has been shown to suppress the activation of Akt, a key downstream effector of PI3K.[13][14][15] This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Figure 2. Lycopene's modulation of the PI3K/Akt signaling pathway.

Table 2: Quantitative Data on the Anti-Cancer Effects of Lycopene

| Cell Line | Effect | Concentration | IC50 Value | Reference |

| HT-29 (Colon Cancer) | Inhibited cell proliferation | 10 µM | 10 µM | [15] |

| MCF-7 (Breast Cancer) | Growth inhibition | 29.9 µM (168h) | 29.9 µM | [16] |

| SK-BR-3 (Breast Cancer) | Growth inhibition | 22.8 µM (168h) | 22.8 µM | [16] |

| MDA-MB-468 (Breast Cancer) | Growth inhibition | 10.3 µM (168h) | 10.3 µM | [16] |

| PC3 (Prostate Cancer) | Reduced proliferation | ≥1.25 µM (48h) | Not specified | [9] |

| MDA-MB-231 (Breast Cancer) | Reduced proliferation | ≥1.25 µM (48h) | Not specified | [9] |

| PANC-1 (Pancreatic Cancer) | Decreased cell viability | Dose-dependent | Not specified | [17] |

| HeLa (Cervical Cancer) | Sensitizes to cisplatin | Not specified | Not specified | [18] |

Note: The lycopene used in these studies was often a mixture of isomers, and data specific to 13-cis-lycopene is limited.

Activation of the Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Lycopene has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12][13] This mechanism contributes significantly to its overall antioxidant and cytoprotective effects.

References

- 1. cis-trans isomers of lycopene and beta-carotene in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of all-trans and cis-isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cis-lycopene is more bioavailable than trans-lycopene in vitro and in vivo in lymph-cannulated ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-cis-, Trans- and Total Lycopene Plasma Concentrations Inversely Relate to Atherosclerotic Plaque Burden in Newly Diagnosed Type 2 Diabetes Subjects [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 10. Lycopene acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lycopene inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The effect of lycopene on the PI3K/Akt signalling pathway in prostate cancer [pubmed.ncbi.nlm.nih.gov]

- 15. Lycopene inhibits growth of human colon cancer cells via suppression of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-proliferative and apoptosis-inducing activity of lycopene against three subtypes of human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lycopene Inhibits Reactive Oxygen Species-Mediated NF-κB Signaling and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Antioxidant Capacity of 13-cis-Lycopene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a lipophilic carotenoid with the molecular formula C₄₀H₅₆, is a potent antioxidant found predominantly in tomatoes and other red fruits.[1][2] Its chemical structure, characterized by a long chain of eleven conjugated double bonds, is responsible for its color and antioxidant properties.[1] This polyene chain can exist in various geometric isomeric forms, including the thermodynamically stable all-trans isomer and several cis-isomers (e.g., 5-cis, 9-cis, 13-cis).[1] While the all-trans form is most common in raw foods, processing and heat can lead to isomerization, increasing the proportion of cis-isomers.[1]

The cis-isomers of lycopene, including 13-cis-lycopene, have garnered significant scientific interest due to their potentially higher bioavailability and distinct biological activities compared to the all-trans form.[3] Understanding the in vitro antioxidant capacity of 13-cis-lycopene is crucial for evaluating its potential as a nutraceutical or therapeutic agent. This document provides a comprehensive technical overview of the methodologies used to assess its antioxidant potential, a summary of comparative data, and a visualization of its antioxidant mechanisms.

Mechanisms of Antioxidant Action

Lycopene's antioxidant activity stems from its ability to neutralize reactive oxygen species (ROS) and other free radicals. The primary mechanisms include:

-

Singlet Oxygen Quenching: Lycopene is one of the most effective quenchers of singlet oxygen (¹O₂), a high-energy, cytotoxic form of oxygen. It can dissipate the energy of singlet oxygen, returning it to its triplet ground state without being chemically altered itself.[4] This physical quenching is a highly efficient process.

-

Radical Scavenging: Lycopene can directly react with and neutralize free radicals, such as peroxyl radicals (ROO•) and hydroxyl radicals (•OH).[4] This chemical scavenging can occur through several pathways[4]:

-

Electron Transfer (ET): Lycopene donates an electron to a free radical, neutralizing it.

-

Allylic Hydrogen Abstraction (HAT): Lycopene donates a hydrogen atom from one of its allylic positions to a radical species.

-

Radical Adduct Formation: A free radical adds to the conjugated double bond system of the lycopene molecule.

-

The increased steric hindrance and bent shape of cis-isomers may influence their interaction with radicals and their solubility in different environments, thereby affecting their antioxidant capacity.[4]

Comparative In Vitro Antioxidant Capacity

Studies comparing the antioxidant activity of lycopene isomers have shown varied results depending on the assay used. While some reports suggest cis-isomers possess superior antioxidant activity, others find no significant difference. Generally, the order of antioxidant properties among isomers is reported as 5-cis > 9-cis > 7-cis > 13-cis > 11-cis > all-trans.[4] The enhanced activity of cis-isomers is often attributed to their better solubility and reduced self-aggregation in polar environments.[4]

The following table summarizes quantitative data from studies that evaluated lycopene with varying proportions of Z (cis)-isomers.

| Assay | Sample Description | Key Finding (IC₅₀ or equivalent) | Reference |

| ABTS | Lycopene with 5% total Z-isomers | IC₅₀ ≈ 80 µg/mL | [3] |

| ABTS | Lycopene with 30% total Z-isomers | IC₅₀ ≈ 60 µg/mL | [3] |

| ABTS | Lycopene with 55% total Z-isomers | IC₅₀ ≈ 35 µg/mL | [3] |

| FRAP & ABTS | Pure (5Z)-, (9Z)-, (13Z)-, and (all-E)-lycopene | No significant differences were found between the isomers. | [5] |

| Peroxyl Radical Scavenging (AAPH) | Pure (5Z)-, (9Z)-, (13Z)-, and (all-E)-lycopene | Scavenging activity was higher in the (Z)-isomers. | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals.

These results indicate that while the specific activity of 13-cis-lycopene may not differ significantly from other isomers in electron transfer-based assays like ABTS and FRAP, mixtures rich in cis-isomers demonstrate a clear dose-dependent increase in antioxidant capacity.[3][5]

Detailed Experimental Protocols

Assessing the antioxidant capacity of a lipophilic compound like 13-cis-lycopene requires careful selection of solvents and assay conditions. Below are generalized protocols for common in vitro assays.

General Experimental Workflow

The workflow for assessing the antioxidant capacity of lycopene isomers involves sample preparation, execution of the chosen antioxidant assay, and data analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

-

Materials:

-

DPPH (high purity)

-

Methanol or Ethanol

-

13-cis-Lycopene sample dissolved in an appropriate solvent (e.g., tetrahydrofuran - THF)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer and cuvettes or 96-well plate reader

-

-

Protocol:

-

Prepare DPPH Solution: Prepare a fresh ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7] Store in the dark.

-

Prepare Sample Dilutions: Create a series of concentrations of the 13-cis-lycopene solution.

-

Reaction: In a test tube or microplate well, add a small volume of the lycopene sample (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 2.9 mL).[6][8]

-

Incubation: Mix thoroughly and incubate the mixture in the dark at room temperature for 30 minutes.[6][7]

-

Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

-

Control: Prepare a control sample containing only the solvent used for the lycopene sample and the DPPH solution.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100[6]

-

IC₅₀ Determination: Plot the scavenging percentage against the lycopene concentration to determine the IC₅₀ value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.[9][10]

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

13-cis-Lycopene sample and positive controls

-

Spectrophotometer

-

-

Protocol:

-

Prepare ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[10][11]

-

Prepare Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]

-

Prepare Sample Dilutions: Prepare a range of concentrations for the 13-cis-lycopene sample.

-

Reaction: Add a small volume of the lycopene sample (e.g., 10 µL) to a large volume of the ABTS•+ working solution (e.g., 190 µL).[10][12]

-

Incubation: Mix and incubate at room temperature for a defined period (e.g., 5-30 minutes).[9][12]

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. Determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[13]

-

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃·6H₂O) solution

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

13-cis-Lycopene sample

-

-

Protocol:

-

Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100-1000 µM) to create a standard curve.

-

Reaction: Add a small volume of the lycopene sample (or standard) to a larger volume of the pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: Determine the FRAP value of the sample by comparing its absorbance change to the standard curve. Results are typically expressed as µmol Fe²⁺ equivalents per gram of sample.[13]

-

Conclusion

The in vitro antioxidant capacity of 13-cis-lycopene is a subject of ongoing research, with evidence suggesting its activity is comparable to, and in some cases potentially superior to, the all-trans isomer, particularly in assays that model hydrogen atom transfer.[5] The choice of assay and solvent system is critical for obtaining accurate and reproducible results due to the lipophilic nature of lycopene. Standardized protocols, such as those detailed for DPPH, ABTS, and FRAP, provide a robust framework for evaluating the antioxidant potential of 13-cis-lycopene and other isomers. Further research is warranted to fully elucidate the structure-activity relationships that govern the antioxidant properties of different lycopene isomers, which will be instrumental for their application in the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant, anticancer activity and molecular docking study of lycopene with different ratios of Z-isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Antioxidant Activity for the Health-Promoting Effect of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The intricate dance of molecules: A technical guide to the isomerization of all-trans-lycopene to 13-cis-lycopene

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the mechanisms, quantification, and experimental protocols for the isomerization of all-trans-lycopene to its 13-cis isomer was released today. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the critical factors governing this transformation, which is pivotal for enhancing the bioavailability and biological activity of lycopene.

Lycopene, a potent antioxidant carotenoid, exists predominantly in its all-trans form in nature, particularly in tomatoes and tomato-based products. However, research has consistently shown that cis-isomers, such as 13-cis-lycopene, are more readily absorbed by the human body and are found in significant concentrations in plasma and tissues.[1][2] This guide delves into the primary mechanisms driving the conversion from the thermodynamically stable all-trans isomer to the bioavailable 13-cis form: thermal isomerization, photoisomerization, and catalytic isomerization.

Core Mechanisms of Isomerization

The conversion of all-trans-lycopene to its various cis-isomers, including the prominent 13-cis-lycopene, is a multifaceted process influenced by energy input and catalysts.

Thermal Isomerization: The application of heat is a common and effective method to induce the isomerization of all-trans-lycopene. This process is highly dependent on the temperature, duration of heating, and the matrix in which the lycopene is present.[1] Studies have shown that heating lycopene in various media, such as organic solvents or edible oils, leads to the formation of a mixture of cis-isomers, with 13-cis-lycopene being a significant product.[3][4] The activation energy for the overall isomerization of all-trans-lycopene has been estimated to be around 52 kJ/mol in an olive oil/tomato emulsion.[5]

Photoisomerization: Exposure to light, particularly in the presence of photosensitizers, can efficiently promote the isomerization of all-trans-lycopene. The energy from absorbed photons facilitates the rotation around the carbon-carbon double bonds, leading to the formation of cis-isomers.[6] The quantum yield of this process, which is a measure of its efficiency, is influenced by the wavelength of light, the solvent, and the specific photosensitizer used. While the overall quantum yield for the formation of all-trans-lycopene from tetra-cis-lycopene using a sensitizer can be as high as 58%, specific quantum yields for the formation of 13-cis-lycopene from the all-trans isomer are less commonly reported.[7][8]